4-Bromo-2,3-difluorophenacylamine hydrochloride

Description

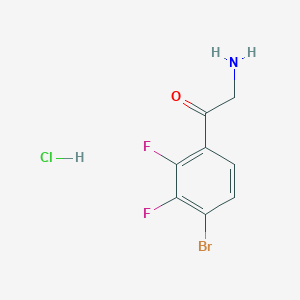

4-Bromo-2,3-difluorophenacylamine hydrochloride (CAS: 1980086-47-2) is a fluorinated and brominated phenacylamine derivative with the molecular formula C₇H₇BrClF₂N and a molecular weight of 258.49 g/mol . It is classified as a fine chemical, primarily utilized in research settings for synthetic or pharmacological studies, as indicated by its commercial availability through suppliers like Hairui Chemical and CymitQuimica . Structurally, it features a phenacylamine backbone substituted with bromine at the 4-position and fluorine atoms at the 2- and 3-positions, distinguishing it from other halogenated phenethylamine derivatives. Its hydrochloride salt form enhances stability and solubility, making it suitable for laboratory applications .

Properties

Molecular Formula |

C8H7BrClF2NO |

|---|---|

Molecular Weight |

286.50 g/mol |

IUPAC Name |

2-amino-1-(4-bromo-2,3-difluorophenyl)ethanone;hydrochloride |

InChI |

InChI=1S/C8H6BrF2NO.ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;/h1-2H,3,12H2;1H |

InChI Key |

SCEOBYQUGWVTML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CN)F)F)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluorophenacylamine hydrochloride typically involves the following steps:

Bromination and Fluorination: The starting material, phenacylamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4, 2, and 3 positions of the phenyl ring. This can be achieved using bromine and fluorine reagents under controlled conditions.

Formation of Hydrochloride Salt: The resulting 4-Bromo-2,3-difluorophenacylamine is then reacted with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity of the product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluorophenacylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions to facilitate substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4-Bromo-2,3-difluorophenacylamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluorophenacylamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms play a crucial role in modulating its chemical reactivity and biological activity. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of halogenated arylalkylamines, which include psychedelic phenethylamines (e.g., DOB, 2C-B) and cathinone derivatives (e.g., bk-2C-B). Key structural and functional differences are summarized below:

Structural Insights :

- Fluorine vs. Methoxy groups, however, contribute to serotonin receptor affinity, a key factor in hallucinogenic activity .

- Phenacylamine vs. Phenethylamine Backbone : The phenacylamine structure (with a ketone adjacent to the amine) may alter metabolic pathways compared to phenethylamines, which undergo O-demethylation and conjugation .

Pharmacological and Toxicological Profiles

- Potency and Duration: DOB: Extremely potent (100–150× mescaline) with effects lasting 24–36 hours due to slow metabolism . Target Compound: No human data available, but fluorine substitutions may prolong half-life via reduced CYP450 metabolism (cf. brominated/methoxy analogs ). 2C-B: Shorter duration (4–8 hours) and lower potency than DOB, attributed to faster O-demethylation .

Receptor Interactions :

- Toxicity: DOB: Linked to vasospasm, seizures, and fatalities .

Regulatory and Research Status

- Regulatory Status: DOB and 2C-B are controlled substances in many jurisdictions (e.g., Singapore’s Poisons Act ).

- Research Applications: The target compound is used in medicinal chemistry for designing biased 5-HT₂A agonists (cf. derivatives in ) .

Biological Activity

4-Bromo-2,3-difluorophenacylamine hydrochloride is a chemical compound with significant potential in biological and pharmaceutical research. Its unique structural features, characterized by the presence of bromine and fluorine substituents on the phenyl ring, suggest a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H7BrClF2N

- Molecular Weight : 232.49 g/mol

- Structure : The compound features a phenacylamine backbone with bromine and fluorine substituents that influence its reactivity and interaction with biological targets.

This compound interacts with various biomolecules, primarily enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards specific targets. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially leading to altered biological responses.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that derivatives similar to 4-Bromo-2,3-difluorophenacylamine exhibited significant antiviral properties against HIV-1 variants. These compounds showed effective inhibition in cytoprotection assays, suggesting potential for further development as antiviral agents .

- Antimicrobial Properties : Research indicated that compounds with similar structural motifs displayed antimicrobial activity against various bacterial strains. The halogen substitutions were found to enhance this activity through increased lipophilicity and membrane permeability .

- Cytotoxic Effects : In vitro studies revealed that this compound induced apoptosis in specific cancer cell lines. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and type of substituents significantly affect the biological activity of phenacylamine derivatives. For instance, substitution at the 4-position generally enhances inhibitory activity against enzymes compared to other positions .

Q & A

Q. Q1. What synthetic methodologies are recommended for optimizing the yield of 4-Bromo-2,3-difluorophenacylamine hydrochloride, and how can intermediates be characterized?

A1. Synthesis often involves halogenation and amine protection strategies. For brominated aromatic precursors, regioselective bromination under controlled temperatures (e.g., 0–5°C) with catalysts like FeCl₃ can minimize side products . Intermediate characterization should include ¹H/¹³C NMR for structural confirmation (e.g., distinguishing fluorine coupling patterns) and HPLC-MS to track reaction progress . Evidence from analogous compounds (e.g., 2C-B derivatives) suggests Boc-protection of amines improves stability during purification .

Q. Q2. What analytical techniques are critical for verifying the purity of this compound?

A2. Purity assessment requires:

- HPLC with UV/ELSD detection (C18 column, acetonitrile/water gradient) to resolve impurities at <0.1% levels .

- Elemental analysis (C, H, N, Br) to confirm stoichiometry, as deviations >0.3% indicate contamination .

- Thermogravimetric analysis (TGA) to detect residual solvents (e.g., DMF, THF) that may affect crystallization .

Q. Q3. How should researchers handle and store this compound to ensure stability?

A3. Store under inert gas (Ar/N₂) at 0–4°C to prevent hydrolysis of the amine-hydrochloride bond . For handling, use gloveboxes with humidity <10% to avoid deliquescence. Safety protocols from analogous halogenated amines recommend PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. Q4. What pharmacological mechanisms are hypothesized for brominated, fluorinated phenacylamine derivatives, and how can they be validated?

A4. Structural analogs (e.g., CP-547632) inhibit kinase targets (e.g., VEGFR-2) via halogen-π interactions in hydrophobic binding pockets . Validation strategies:

Q. Q5. How can researchers resolve contradictions in reported pyrolysis products of halogenated phenacylamines during GC-MS analysis?

A5. Discrepancies arise from variable pyrolysis conditions (e.g., 300–500°C). To standardize:

Q. Q6. What strategies optimize chiral resolution of this compound enantiomers for pharmacokinetic studies?

A6. Chiral separation methods:

- Chiral HPLC (Chiralpak IA-3 column, hexane/ethanol with 0.1% TFA) achieves baseline resolution (Rs >1.5) .

- Capillary electrophoresis (CE) with sulfated β-cyclodextrin additives enhances enantiomer mobility differences .

Q. Q7. How can computational modeling predict the reactivity of the difluorophenacyl group in nucleophilic substitution reactions?

A7. DFT calculations (B3LYP/6-311+G(d,p)) model transition states for SNAr reactions. Key parameters:

- Electrostatic potential maps identify electron-deficient C-Br sites susceptible to attack .

- Activation energy barriers predict reaction rates under varying solvents (e.g., DMSO vs. THF) .

Methodological Challenges and Data Interpretation

Q. Q8. How should researchers address discrepancies in melting points reported for halogenated phenacylamine hydrochlorides?

A8. Variations (e.g., ±5°C) may stem from polymorphic forms or hydration. Mitigation steps:

Q. Q9. What experimental designs minimize byproduct formation during Buchwald-Hartwig amination of bromo-difluorophenyl precursors?

A9. Optimize:

- Catalyst system : Pd(OAc)₂/XPhos with KOtBu reduces aryl bromide dimerization .

- Solvent : Toluene/THF (4:1) balances reactivity and solubility .

- Temperature : 80–90°C prevents β-hydride elimination .

Safety and Regulatory Considerations

Q. Q10. What waste management protocols are recommended for halogenated phenacylamine byproducts?

A10. Follow EPA guidelines for brominated organics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.